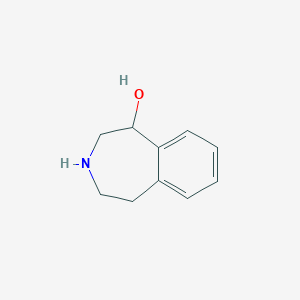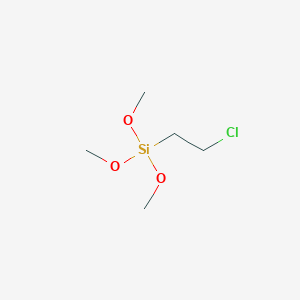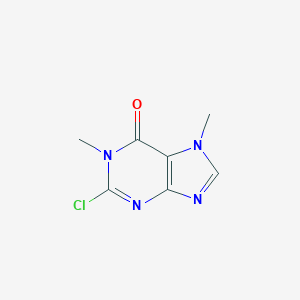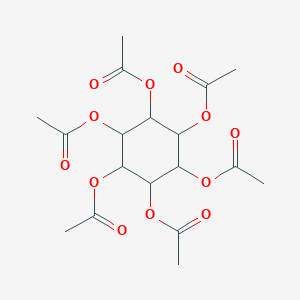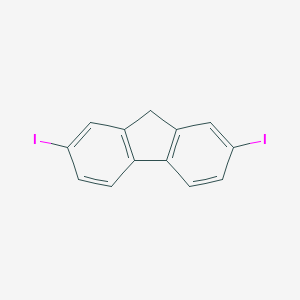
1,3-Bis(triclorosiloxi)propano
Descripción general
Descripción
1,3-Bis(trichlorosilyl)propane, also known as 1,3-BTP, is an organosilicon compound that has a wide range of applications in organic synthesis, biochemistry, and biotechnology. It is a highly reactive, polar compound that is useful in a variety of chemical processes, such as the synthesis of polymers, surfactants, and catalysts. It is also used as a reagent in the synthesis of organosilicon compounds and in the preparation of functionalized materials.
Aplicaciones Científicas De Investigación
Síntesis de Polímeros
1,3-Bis(triclorosiloxi)propano se utiliza en la síntesis de silsesquioxanos oligoméricos poliédricos (POSS). Estas estructuras únicas tienen aplicaciones en la creación de polímeros en forma de estrella y mancuernas con propiedades térmicas y mecánicas mejoradas . El compuesto actúa como un agente de entrecruzamiento, proporcionando un puente entre las unidades de silsesquioxano, lo que lleva a materiales con posibles usos en composites y nanocomposites avanzados.
Formulaciones de Recubrimientos
En el campo de los recubrimientos, this compound contribuye a la formación de películas con propiedades ópticas específicas. Por ejemplo, se ha utilizado para producir películas transparentes con un alto índice de refracción, que son valiosas para aplicaciones ópticas . La capacidad del compuesto para formar redes entrecruzadas es crucial para desarrollar recubrimientos con las características térmicas y mecánicas deseadas.
Investigación Médica
Este compuesto ha mostrado ser prometedor en la investigación médica, particularmente en el desarrollo de fármacos. Se está explorando su posible papel en el tratamiento del cáncer, donde se puede utilizar para modificar superficies o crear portadores para sistemas de administración de fármacos. Su estructura química única permite la unión de varios grupos funcionales, lo que lo convierte en una herramienta versátil en formulaciones farmacéuticas.
Safety and Hazards
1,3-Bis(trichlorosilyl)propane is a hazardous substance. It causes severe skin burns and eye damage . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Análisis Bioquímico
Biochemical Properties
The compound is primarily used in the synthesis of other chemicals
Molecular Mechanism
It is known that the compound has a high reactivity , which could potentially lead to interactions with various biomolecules
Temporal Effects in Laboratory Settings
The compound is stable under normal conditions
Metabolic Pathways
The compound is used in the synthesis of other chemicals , suggesting that it could potentially be involved in various metabolic pathways
Transport and Distribution
Propiedades
IUPAC Name |
trichloro(3-trichlorosilylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDKTCCADNRZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459957 | |
| Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-50-1 | |
| Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(trichlorosilyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-bis(trichlorosilyl)propane in synthesizing novel materials?
A1: 1,3-Bis(trichlorosilyl)propane acts as a bridging agent in synthesizing dumbbell-shaped polyhedral oligomeric silsesquioxane (POSS) derivatives. [] It reacts with hepta(3,3,3-trifluoropropyl)tricycloheptasiloxane trisodium silanolate (F7-Na), leading to the formation of a C3-linked POSS structure denoted as POSS-DP. [] This specific structure contributes to the material's ability to form transparent films with desirable optical properties.
Q2: How does the structure of POSS-DP, synthesized using 1,3-bis(trichlorosilyl)propane, affect its film-forming properties?
A2: While the provided research doesn't delve into the exact mechanism, it highlights that POSS-DP, formed using 1,3-bis(trichlorosilyl)propane, readily forms transparent films upon spin coating and baking. [] This contrasts with the opaque films produced by the C2-linked POSS derivative (POSS-DE), suggesting that the length of the aliphatic chain introduced by the bridging agent plays a crucial role in dictating the material's film-forming properties and resulting optical clarity. [] This highlights the importance of 1,3-bis(trichlorosilyl)propane in designing POSS derivatives with tailored material characteristics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
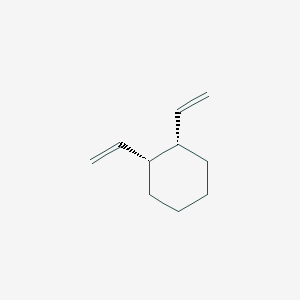



![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
